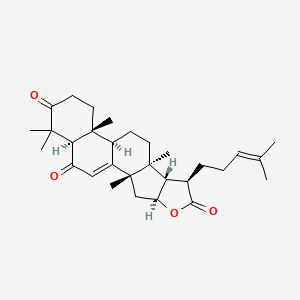

![molecular formula C30H34O5 B1157564 (1R,4R,7S,11S,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde CAS No. 959860-49-2](/img/structure/B1157564.png)

(1R,4R,7S,11S,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

. This compound has garnered significant interest due to its unique structure and potential biological activities. Psidium guajava is an evergreen shrub widely used in traditional medicine for its antimicrobial, antidiabetic, and anticancer properties .

Mechanism of Action

Target of Action

Guajadial, a caryophyllene-based meroterpenoid isolated from the leaves of Psidium guajava (guava), has been studied for its potential anticancer effects . The primary targets of Guajadial are estrogen receptors . These receptors play a crucial role in the growth and development of certain types of cancer, particularly breast cancer .

Mode of Action

Guajadial interacts with its targets, the estrogen receptors, in a manner similar to the drug tamoxifen . Tamoxifen is a well-known selective estrogen receptor modulator (SERM) that blocks the estrogen receptors, thereby inhibiting the growth of estrogen-dependent cancer cells . By mimicking the action of tamoxifen, Guajadial may exert its anticancer effects by blocking estrogen receptors, thus inhibiting the proliferation of cancer cells .

Biochemical Pathways

Given its similarity to tamoxifen, it is likely that guajadial affects the estrogen signaling pathway . By blocking the estrogen receptors, Guajadial may disrupt the normal signaling pathway, leading to the inhibition of cancer cell growth .

Result of Action

The molecular and cellular effects of Guajadial’s action primarily involve the inhibition of cancer cell proliferation . In vitro studies have shown promising anti-proliferative activity of Guajadial against human breast cancer cell lines . Furthermore, in vivo evaluation demonstrated that Guajadial inhibited the proliferative effect of estradiol on the uterus of pre-pubescent rats . These results suggest a relationship between anti-proliferative and anti-estrogenic activity of Guajadial .

Biochemical Analysis

Biochemical Properties

Guajadial plays a crucial role in biochemical reactions, particularly in its interaction with estrogen receptors. It exhibits anti-estrogenic activity by binding to these receptors, thereby inhibiting the proliferative effects of estradiol . This interaction is similar to that of tamoxifen, suggesting that Guajadial could be a promising phytoestrogen-based therapeutic agent . Additionally, Guajadial has shown anti-proliferative activity in vitro, with selectivity for human breast cancer cell lines MCF-7 and MCF-7 BUS .

Cellular Effects

Guajadial influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the proliferation of tumor cells by interacting with estrogen receptors . This interaction leads to changes in gene expression, ultimately resulting in the inhibition of cell growth and proliferation . Furthermore, Guajadial’s anti-estrogenic activity has been demonstrated in vivo, where it inhibited the proliferative effect of estradiol on the uterus of pre-pubescent rats .

Molecular Mechanism

At the molecular level, Guajadial exerts its effects through binding interactions with estrogen receptors. This binding inhibits the activity of estradiol, a potent estrogen, thereby reducing its proliferative effects on target cells . Guajadial’s mechanism of action is similar to that of tamoxifen, which also binds to estrogen receptors and inhibits their activity . This similarity suggests that Guajadial may act as a competitive inhibitor of estrogen receptors, blocking the binding of estradiol and other estrogens .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Guajadial have been observed to change over time. The compound’s stability and degradation have been studied, revealing that it remains stable under certain conditions but may degrade over extended periods . Long-term effects on cellular function have also been noted, with Guajadial demonstrating sustained anti-proliferative activity in vitro and in vivo . These findings suggest that Guajadial’s effects are both time-dependent and dose-dependent .

Dosage Effects in Animal Models

The effects of Guajadial vary with different dosages in animal models. Studies have shown that lower doses of Guajadial exhibit significant anti-proliferative and anti-estrogenic activity, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing toxicity . These findings highlight the importance of dosage optimization in the potential therapeutic use of Guajadial .

Metabolic Pathways

Guajadial is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing that it can modulate the activity of key enzymes involved in estrogen metabolism . These interactions may contribute to Guajadial’s overall anti-estrogenic and anti-proliferative effects .

Transport and Distribution

Within cells and tissues, Guajadial is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Studies have shown that Guajadial can accumulate in target tissues, such as the uterus and breast tissue, where it exerts its anti-estrogenic effects .

Subcellular Localization

Guajadial’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the nucleus, where it interacts with estrogen receptors and modulates gene expression . This localization is critical for its anti-estrogenic activity, as it allows Guajadial to effectively inhibit the proliferative effects of estradiol .

Preparation Methods

Synthetic Routes and Reaction Conditions: (1R,4R,7S,11S,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde can be synthesized through a biomimetic approach involving the coupling of caryophyllene, benzaldehyde, and diformylphloroglucinol . This reaction typically occurs in an aqueous medium, facilitating the formation of the meroterpenoid structure.

Industrial Production Methods: Industrial production of guajadial involves the extraction of the compound from the leaves of Psidium guajava using chromatographic techniques. The enriched guajadial fraction is obtained from the crude dichloromethane extract of the leaves .

Chemical Reactions Analysis

Types of Reactions: (1R,4R,7S,11S,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of guajadial, each exhibiting distinct biological activities .

Scientific Research Applications

(1R,4R,7S,11S,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[98004,7

Comparison with Similar Compounds

(1R,4R,7S,11S,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde is unique among meroterpenoids due to its caryophyllene-based structure. Similar compounds include:

Psidial A: Another meroterpenoid isolated from Psidium guajava, known for its antimicrobial properties.

Guavadial: A sesquiterpenoid-diphenylmethane isomer of guajadial, exhibiting antidiabetic and antioxidant activities.

Compared to these compounds, guajadial stands out for its potent anticancer and anti-estrogenic activities, making it a promising candidate for further research and therapeutic development .

Properties

IUPAC Name |

(1R,4R,7S,11S,12R)-14,16-dihydroxy-1,5,5-trimethyl-8-methylidene-12-phenyl-19-oxatetracyclo[9.8.0.04,7.013,18]nonadeca-13,15,17-triene-15,17-dicarbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O5/c1-17-10-11-23-24(18-8-6-5-7-9-18)25-27(34)20(15-31)26(33)21(16-32)28(25)35-30(23,4)13-12-22-19(17)14-29(22,2)3/h5-9,15-16,19,22-24,33-34H,1,10-14H2,2-4H3/t19-,22-,23+,24+,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFVENNIBGTQJE-XRXODSDBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(C(CCC2=C)C(C4=C(C(=C(C(=C4O3)C=O)O)C=O)O)C5=CC=CC=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@H](CC3(C)C)C(=C)CC[C@H]1[C@@H](C4=C(C(=C(C(=C4O2)C=O)O)C=O)O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.